2-methoxy-5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzamide
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Overview
Description
2-methoxy-5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a methoxy group and a sulfamoyl group linked to a tetrahydropyrazolo[1,5-a]pyridine moiety. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the tetrahydropyrazolo[1,5-a]pyridine ring system through a cycloaddition reaction. This intermediate is then coupled with a benzamide derivative that has been pre-functionalized with a methoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors for the cycloaddition step and the employment of high-throughput purification techniques to isolate the final product. The choice of solvents, catalysts, and reaction conditions is critical to achieving a sustainable and efficient production process .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield benzaldehyde derivatives, while reduction of the benzamide core can produce primary amines .
Scientific Research Applications
2-methoxy-5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological macromolecules.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives: These compounds share a similar core structure and exhibit various biological activities.
Uniqueness
2-methoxy-5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and sulfamoyl groups contribute to its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methoxy-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-24-15-6-5-12(8-13(15)16(17)21)25(22,23)19-10-11-9-18-20-7-3-2-4-14(11)20/h5-6,8-9,19H,2-4,7,10H2,1H3,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXXZXFYQJZQOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=C3CCCCN3N=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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